1,2-双(3-氟苯基)乙二酮

描述

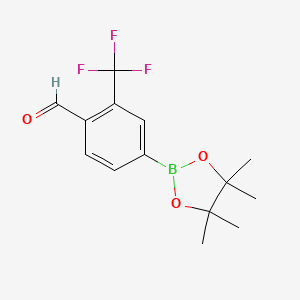

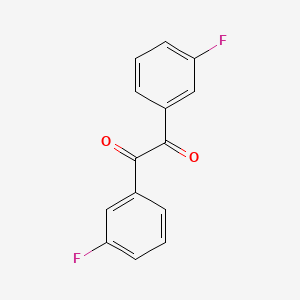

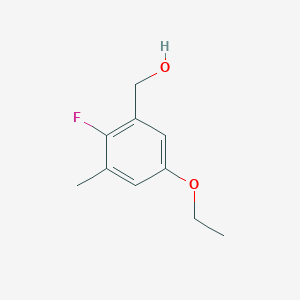

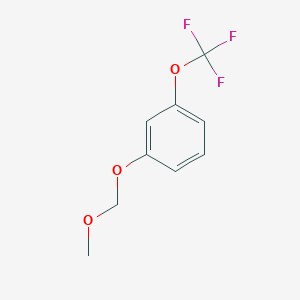

1,2-Bis(3-fluorophenyl)ethane-1,2-dione, also known as 3,3’-Difluorobenzil, is an organic compound with the molecular formula C14H8F2O2 . It is a substituted benzil with an s-trans conformation of the dicarbonyl unit .

Synthesis Analysis

The synthesis of 1,2-Bis(3-fluorophenyl)ethane-1,2-dione usually involves the catalytic fluorination of raw materials such as benzaldehyde . The specific synthesis method can be adjusted according to experimental conditions and needs .Molecular Structure Analysis

The compound crystallizes with half of a molecule per asymmetric unit and exhibits bond lengths and angles typical of -diketones . A network of C—H F contacts and – stacking interactions is observed within the structure . The O—C—C—O torsion angle is −110.65 (12)° .Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(3-fluorophenyl)ethane-1,2-dione are not detailed in the search results, it’s worth noting that aryl diketones, the class of compounds to which this molecule belongs, have a wide variety of uses in organic synthesis .Physical And Chemical Properties Analysis

1,2-Bis(3-fluorophenyl)ethane-1,2-dione is a solid substance, usually appearing as white to slightly yellow crystals . It has a molecular weight of 246.21 and a melting point of 97-99 °C .科学研究应用

光学性质研究

1,2-双(3-氟苯基)乙二酮的光学性质已得到研究。Lukes 等人 (2003) 探讨了类似的乙二酮-1,2-二酮的光学性质,重点关注光谱测量和几何形状。这项研究有助于理解电子吸收光谱和链长对电子极化率的影响 (Lukes 等人,2003)。

计算合成研究

1,2-双(3-氟苯基)乙二酮的合成和反应性已通过计算建模。Topal 等人 (2006) 研究了涉及苯甲酰衍生物(如 1,2-双(3-氟苯基)乙二酮)的缩合反应,有助于我们理解这些反应的机理和各种取代基的影响 (Topal 等人,2006)。

碎裂和稳定性分析

Yosefdad 等人 (2020) 对双邻苯二甲酰亚胺衍生物(包括类似于 1,2-双(3-氟苯基)乙二酮的化合物)进行了研究,以研究它们在电子碰撞电离下的碎裂。这项研究阐明了此类化合物的分子离子的稳定性及其水化效应 (Yosefdad 等人,2020)。

生色团构象和光吸收

Effenberger 等人 (1991) 对涉及乙二酮的生色团系统(包括与 1,2-双(3-氟苯基)乙二酮在结构上相关的化合物)的研究,重点关注这些分子的构象和光吸收。此类研究对于理解不同状态下的颜色特性和分子几何形状至关重要 (Effenberger 等人,1991)。

安全和危害

During use and storage, it should be avoided to contact with oxidizers, strong acids, and strong bases to prevent dangerous reactions . It’s necessary to avoid inhalation, skin contact, and ingestion, and personal protective equipment such as gloves and goggles should be used to ensure safe operation .

未来方向

The compound has been used as a precursor in the production of hexabenzocoronenes . More recently, it has been used in the synthesis of various polymers that have been studied for photovoltaics and for gas chromatography stationary phases . This suggests potential future directions in these areas of research.

属性

IUPAC Name |

1,2-bis(3-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZEPOIIGVTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270070 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70028-89-6 | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249818.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249888.png)